molecular formula C6H9NO3S B7795081 methyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate 1-oxide

methyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate 1-oxide

Cat. No.: B7795081
M. Wt: 175.21 g/mol
InChI Key: LGMUUUFHYJKVDX-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate 1-oxide is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate 1-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzenethiol with an α-halogenated ketone in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green synthesis methods, which minimize the use of hazardous reagents and solvents, are being explored for the industrial production of thiazine derivatives .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate 1-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazine ring .

Scientific Research Applications

Methyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate 1-oxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular receptors to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate 1-oxide is unique due to its specific substitution pattern and the presence of the 1-oxide group, which can influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 1-oxo-3,4-dihydro-2H-1,4-thiazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c1-10-6(8)5-4-7-2-3-11(5)9/h4,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMUUUFHYJKVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNCCS1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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